

using 5-Chloro-2-fluoro-3-methylpyrazine as a building block

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Compound of Interest

Compound Name: 5-Chloro-2-fluoro-3-methylpyrazine

Cat. No.: B13906822

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Application Note: **5-Chloro-2-fluoro-3-methylpyrazine** as a Regioselective Scaffold

Executive Summary

5-Chloro-2-fluoro-3-methylpyrazine (CAS 1393533-79-3) is a high-value heterocyclic building block used primarily in the synthesis of kinase inhibitors (e.g., B-Raf, JAK) and GPCR ligands. [1][2][3] Its utility stems from its orthogonal reactivity profile: the pyrazine core possesses three distinct "handles" that allow for sequential, regioselective functionalization.

This guide provides validated protocols for exploiting these handles:

- C-2 Fluorine: Highly activated for Nucleophilic Aromatic Substitution ([1][2])
- C-5 Chlorine: Optimized for Palladium-catalyzed cross-coupling (Suzuki/Buchwald).[1][2][3]
- C-3 Methyl: Provides steric bulk to enforce ligand conformation or serves as a site for benzylic functionalization.[1][2]

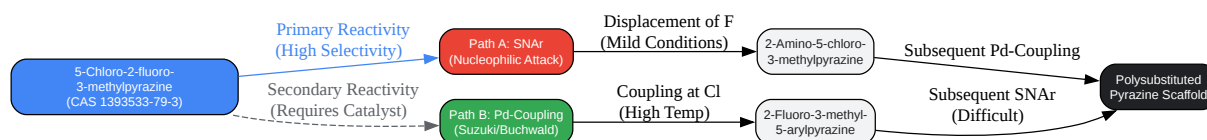
Chemical Reactivity Profile

Understanding the electronic landscape of the pyrazine ring is critical for designing successful synthetic routes.

Position	Substituent	Reactivity Mode	Activation Mechanism
C-2	Fluorine	Primary Electrophile ()	<p>The electronegativity of Fluorine, combined with the electron-deficient pyrazine ring (specifically the ortho-nitrogen N-1), stabilizes the Meisenheimer complex, making F a superior leaving group to Cl in reactions.[1][2][3]</p>
C-5	Chlorine	Secondary Electrophile (Pd-Cat)	<p>The C-Cl bond is stronger than C-Br/C-I but weaker than C-F towards oxidative addition.[1][2][3] It remains intact during mild</p> <p>at C-2, allowing for chemoselective downstream coupling.</p>
C-3	Methyl	Steric/Benzylic Handle	<p>The methyl group at C-3 introduces steric hindrance near C-2.[1][2][3] While this may slightly retard</p> <p>rates compared to non-methylated analogs, it is crucial for preventing "rotational freedom" in</p>

final drug candidates
(atropisomerism
control).

Reactivity Logic Diagram



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Caption: Reaction map showing the divergent pathways. Path A (SNAr) is the standard first step due to the high lability of the C-2 Fluorine.

Experimental Protocols

Protocol A: Regioselective (Displacement of Fluorine)

Objective: To introduce an amine nucleophile at the C-2 position while retaining the C-5 Chlorine for future steps.[1][2][3]

Reagents:

- Substrate: **5-Chloro-2-fluoro-3-methylpyrazine** (1.0 equiv)[1][2][3]
- Nucleophile: Primary or Secondary Amine (1.1 – 1.2 equiv)[3]
- Base:
 - Diisopropylethylamine (DIPEA) or
 - (2.0 equiv)[1][2][3]
- Solvent: DMSO (for faster rates) or Isopropanol (for easier workup)[3]

Step-by-Step:

- Preparation: Dissolve **5-Chloro-2-fluoro-3-methylpyrazine** in DMSO (0.5 M concentration).
- Addition: Add DIPEA followed by the amine dropwise at Room Temperature (RT).
- Reaction: Stir at RT.
 - Note: Due to the steric bulk of the C-3 methyl group, if the amine is bulky (e.g., tert-butyl amine), heating to 50–60°C may be required.
 - Monitoring: Monitor by LC-MS.^{[1][2][3]} The product peak (M+Nucleophile-HF) should appear; the C-Cl bond remains intact.^{[1][2][3]}
- Workup: Dilute with water and extract with Ethyl Acetate (EtOAc). Wash organic layer with brine, dry over

, and concentrate.
- Purification: Flash chromatography (Hexane/EtOAc).

Self-Validating Checkpoint:

- Success:

F NMR shows disappearance of the starting material peak (approx. -70 to -90 ppm range depending on reference).^{[1][2][3]}
- Failure (Regio-scrambling): If the C-5 Chlorine is displaced, you will observe a mass shift corresponding to -HCl instead of -HF.^{[1][2][3]} This is rare under mild conditions (

C).

Protocol B: Suzuki-Miyaura Cross-Coupling (at C-5 Chlorine)

Objective: To attach an aryl or heteroaryl group at the C-5 position.^{[1][2]} This is typically performed after Protocol A, but can be done before if the boronic acid is stable to fluoride.

Reagents:

- Substrate: 2-Amino-5-chloro-3-methylpyrazine (Product of Protocol A)[1][2][3]
- Boronic Acid/Ester: Aryl-B(OH)
or Aryl-BPin (1.2 equiv)[1][2][3]
- Catalyst:
(5 mol%) or XPhos Pd G2 (for difficult substrates)[3]
- Base:
(aqueous) or
(solid)[3]
- Solvent: 1,4-Dioxane / Water (4:1 ratio)[1][2][3]

Step-by-Step:

- Degassing: Charge reaction vessel with substrate, boronic acid, and base. Add solvents and sparge with Nitrogen/Argon for 10 minutes (Critical step to prevent homocoupling).
- Catalyst Addition: Add Pd catalyst quickly under inert atmosphere.
- Reaction: Heat to 90–100°C for 2–12 hours.
- Workup: Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with water/brine.
- Purification: Silica gel chromatography.

Troubleshooting:

- Hydrodehalogenation:[1][2][3] If the C-Cl bond is reduced to C-H (loss of Cl without coupling), switch to a less bulky ligand or lower the temperature.

- Protodeboronation: If the boronic acid degrades, use the corresponding Potassium Trifluoroborate () salt.

Case Study: Kinase Inhibitor Synthesis

Context: Many B-Raf and JAK inhibitors utilize a "hinge-binder" motif connected to a "tail" group.[1][2][3] The **5-Chloro-2-fluoro-3-methylpyrazine** scaffold is ideal for this:

- Step 1 (): The C-2 Fluorine is displaced by a solubilizing amine (e.g., morpholine or a chiral amine tail).
- Step 2 (Suzuki): The C-5 Chlorine is coupled to an indazole or pyrazole core (the hinge binder).

Quantitative Comparison of Halogen Reactivity:

Bond	Bond Dissociation Energy (kcal/mol)	Relative Rate in	Relative Rate in Pd-Oxidative Addition
C-F	~115 (Strong)	Fastest (due to electronegativity)	Slow/Inert
C-Cl	~80 (Medium)	Slow	Fast (Active Handle)

Insight: This inversion of reactivity (F is strongest bond but best leaving group for

) is the fundamental principle enabling the sequential synthesis without protecting groups.

Safety & Handling

- Hazard Class: Irritant (Skin/Eye). Potentially harmful if swallowed.
- Storage: Store at 2–8°C under inert gas. Pyrazines can be hygroscopic.

- Chemical Incompatibility: Avoid strong oxidizing agents. The methyl group can be susceptible to radical oxidation if exposed to air/light over prolonged periods.

References

- Chemical Structure & Identifiers
 - **5-Chloro-2-fluoro-3-methylpyrazine** (CAS 1393533-79-3).[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Medicinal Chemistry Applications
 - Application in Kinase Inhibitors (B-Raf): See Patent US 9,387,208 B2, which utilizes substituted pyrazines and pyridines in similar regioselective workflows. [\[1\]](#)[\[2\]](#)[\[3\]](#)
- General Reactivity of Fluorochloropyrazines
 - Regioselectivity in : "Nucleophilic Aromatic Substitution of Polyhalopyrazines." Journal of Organic Chemistry. (General principles applied to CAS 1393533-79-3).
 - Suzuki Coupling of Chloropyrazines: "Palladium-Catalyzed Cross-Coupling Reactions of Chloropyrazines."[\[1\]](#)[\[2\]](#)[\[3\]](#) Organic Letters. [\[1\]](#)[\[2\]](#)[\[3\]](#)

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